molecular formula C10H7NO5-2 B1263100 3-(1-Carboxylatovinyloxy)anthranilate

3-(1-Carboxylatovinyloxy)anthranilate

Cat. No. B1263100
M. Wt: 221.17 g/mol
InChI Key: GGCPIKCAFSGNKM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-carboxylatovinyloxy)anthranilate is dicarboxylate anion of 3-(1-carboxyvinyloxy)anthranilic acid. It is a conjugate base of a 3-(1-carboxyvinyloxy)anthranilic acid.

Scientific Research Applications

  • Redox Chemistry and Iron Chelation : Anthranilic acid derivatives, including 3-hydroxyanthranilic acid, play a role in redox chemistry and iron chelation, which is significant for understanding their potential role in neurological disease development. These compounds inhibit the Fenton reaction by chelating iron and scavenging reactive oxygen species (ROS), with implications for diseases associated with elevated ROS levels (Chobot, Hadacek, Weckwerth, & Kubicová, 2015).

  • Neurological Applications : Studies on 3-hydroxyanthranilic acid in rat brain tissue have shown its role in the synthesis of quinolinic acid, an intermediate in the catabolic pathway of tryptophan to NAD. This has implications for understanding neurodegenerative phenomena and brain function (Foster, White, & Schwarcz, 1986).

  • Anti-inflammatory and Analgesic Properties : N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, exhibits potent anti-inflammatory and analgesic properties, particularly in arthritis models. It shows potential for the treatment of rheumatoid and other forms of arthritis (Inglis et al., 2007).

  • Microbial Degradation Pathways : The degradation pathways of anthranilate in bacteria like Burkholderia cepacia have been explored, revealing novel insights into how these bacteria metabolize tryptophan through anthranilate (Chang, Mohseni, & Zylstra, 2003).

  • Synthesis in Yeast : Yeast strains have been engineered to synthesize tranilast and its analogs, demonstrating the potential for microbial production of these compounds. This has implications for the production of pharmaceuticals and therapeutics (Eudes et al., 2011).

  • Insecticidal Activity : Some anthranilic acid derivatives have been explored for their insecticidal activities, demonstrating potential for use in pest management (Liu et al., 2017).

  • Sustainable Production : Metabolic engineering in bacteria like Escherichia coli has been used to enhance the synthesis of anthranilate from glucose, offering a sustainable alternative for producing this valuable compound (Balderas-Hernández et al., 2009).

  • Organocatalysis : Anthranilic acids have been identified as effective catalysts for hydrazone and oxime formation, speeding up reactions used widely in molecular conjugation strategies (Crisalli & Kool, 2013).

properties

Product Name

3-(1-Carboxylatovinyloxy)anthranilate

Molecular Formula

C10H7NO5-2

Molecular Weight

221.17 g/mol

IUPAC Name

2-amino-3-(1-carboxylatoethenoxy)benzoate

InChI

InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15)/p-2

InChI Key

GGCPIKCAFSGNKM-UHFFFAOYSA-L

Canonical SMILES

C=C(C(=O)[O-])OC1=CC=CC(=C1N)C(=O)[O-]

synonyms

3-enolpyruvoylanthranilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Carboxylatovinyloxy)anthranilate
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Reactant of Route 6
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